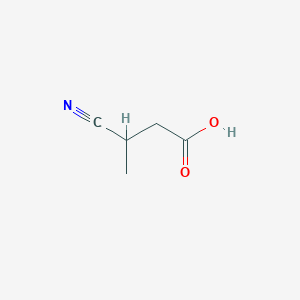

3-Cyanobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGHAYYWRVLIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901025 | |

| Record name | NoName_74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-cyanobutanoic acid. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with computationally predicted properties to offer a profile of this compound. The guide covers physicochemical properties, reactivity, and generalized experimental protocols for synthesis and analysis, designed to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound, a bifunctional molecule containing both a carboxylic acid and a nitrile group, presents potential as a versatile building block in organic synthesis. Its structure suggests possibilities for diverse chemical transformations, making it a compound of interest for the synthesis of novel pharmaceutical intermediates and other fine chemicals. This guide aims to consolidate the currently available information on this compound and to provide predictive insights into its chemical behavior.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are largely unavailable. The following tables summarize the basic identifiers and a combination of the sparse available data and computationally predicted values to provide a working profile of the compound.

Table 1: General Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 108747-49-5 | [1] |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Canonical SMILES | CC(C#N)CC(=O)O | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not available | Experimental data is not reported in the searched literature.[2] |

| Boiling Point | Not available | Experimental data is not reported in the searched literature.[2] |

| Density | Not available | Experimental data is not reported in the searched literature.[2] |

| pKa | 4.44 | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the presence of polar functional groups. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the nitrile.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity, with a pKa of 4.44, is a key characteristic.

-

Nitrile Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid (leading to a dicarboxylic acid) or amide intermediate. It can also be reduced to a primary amine.

-

Decarboxylation: Like many β-cyanocarboxylic acids, this compound may be susceptible to decarboxylation upon heating, although specific conditions for this compound are not documented.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the hydrolysis of a corresponding ester, such as ethyl 3-cyanobutanoate.

Reaction: Ethyl 3-cyanobutanoate + H₂O --(H⁺ or OH⁻)--> this compound + Ethanol (B145695)

Generalized Protocol for Alkaline Hydrolysis:

-

Reaction Setup: Dissolve ethyl 3-cyanobutanoate in a suitable solvent like ethanol or a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the flask. The mixture is then heated to reflux and stirred for a period of time, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is typically removed under reduced pressure.

-

Acidification: The remaining aqueous solution is cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate to form the carboxylic acid.

-

Isolation: The product, this compound, can then be isolated by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The primary method for purifying solid organic acids like this compound is recrystallization.

Generalized Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or mixtures of water with a miscible organic solvent are often good starting points for polar molecules.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Analytical Methods

Standard analytical techniques can be used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. Expected signals would correspond to the methyl, methine, and methylene (B1212753) protons.

-

¹³C NMR: Would show distinct signals for the four different carbon environments: the carboxylic acid carbon, the nitrile carbon, and the two aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2250 cm⁻¹).

-

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern of the molecule.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Workflow for Analytical Characterization

Caption: A typical workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific information regarding the biological activity of this compound. Consequently, there are no known signaling or metabolic pathways in which this compound is involved. This represents a significant gap in the current knowledge and an area for potential future research.

Conclusion

This compound is a compound with clear potential in synthetic chemistry, yet it remains largely uncharacterized in the public domain. This guide has compiled the available identifying information and supplemented it with predicted properties and generalized experimental protocols to provide a useful starting point for researchers. The lack of experimental physical data and any information on its biological effects underscores the need for further investigation to fully understand and exploit the chemical properties of this molecule.

References

An In-depth Technical Guide to 3-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic approaches for 3-cyanobutanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates theoretical predictions and data from structurally similar compounds to offer a thorough understanding. The document is intended for an audience with a strong background in chemistry and pharmacology, providing detailed information relevant to research and drug development.

Molecular Structure and Identification

This compound is an aliphatic carboxylic acid containing a nitrile group. Its structure is characterized by a four-carbon butanoic acid backbone with a cyano (-C≡N) substituent at the third carbon position.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.12 g/mol | [1] |

| CAS Number | 108747-49-5 | [1] |

| SMILES String | CC(C#N)CC(O)=O | [1] |

| InChI String | InChI=1S/C5H7NO2/c1-4(2-6)3-5(7)8/h4H,3H2,1H3,(H,7,8) | N/A |

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes |

| pKa | ~4-5 | Estimated based on the pKa of butanoic acid (~4.8) and the electron-withdrawing effect of the cyano group. |

| logP | -0.2 to 0.5 | Estimated based on the values for similar small-chain cyano-carboxylic acids. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Expected to be high | The presence of both a carboxylic acid and a nitrile group suggests good solubility in polar solvents like water. |

Spectroscopic Data (Theoretical)

No experimental spectroscopic data for this compound has been identified. The following are predicted spectral features based on its structure.

¹H NMR Spectroscopy (Predicted)

-

CH₃ group: A doublet around 1.3-1.5 ppm.

-

CH₂ group: A doublet of doublets around 2.6-2.8 ppm.

-

CH group: A multiplet around 3.0-3.2 ppm.

-

COOH proton: A broad singlet at >10 ppm.

¹³C NMR Spectroscopy (Predicted)

-

CH₃ carbon: ~15-20 ppm.

-

CH₂ carbon: ~35-40 ppm.

-

CH carbon: ~25-30 ppm.

-

CN carbon (nitrile): ~115-120 ppm.

-

COOH carbon: ~170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium-intensity peak around 1200-1300 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): m/z = 113.0477 (for C₅H₇NO₂).

-

Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 amu) and cleavage adjacent to the cyano group are expected.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies can be proposed based on established organic chemistry principles.

Potential Synthetic Pathways

A plausible synthetic route could involve the conjugate addition of a cyanide nucleophile to a suitable α,β-unsaturated carboxylic acid or ester, followed by hydrolysis if an ester is used.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach for Conjugate Addition

Disclaimer: The following is a generalized protocol and has not been optimized for the synthesis of this compound. It should be adapted and tested on a small scale with appropriate safety precautions.

Materials:

-

Crotonic acid (or methyl/ethyl crotonate)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve crotonic acid (1 equivalent) in a mixture of ethanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.

-

Extract the product into diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: General experimental workflow for synthesis.

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity, pharmacological properties, or involvement in signaling pathways of this compound.

Rationale for Potential Interest

Small molecules containing both carboxylic acid and nitrile functionalities can be of interest in drug discovery for several reasons:

-

The carboxylic acid group can mimic the phosphate (B84403) group of natural substrates for enzymes or can act as a hydrogen bond donor/acceptor.

-

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical modification.

-

The overall polarity and size of this compound make it a potential fragment for fragment-based drug discovery (FBDD).

Hypothetical Signaling Pathway Involvement

Given its structure, if this compound were to have biological activity, it might interact with enzymes that process small carboxylic acids, such as certain metabolic enzymes or histone deacetylases (HDACs). This is purely speculative and would require experimental validation.

Caption: Hypothetical interaction with a target enzyme.

Conclusion

This compound is a simple yet potentially interesting molecule for chemical and pharmaceutical research. This guide has summarized its known structural and identifying information. However, a significant gap exists in the experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. The provided theoretical data and generalized experimental protocols offer a starting point for researchers interested in exploring this compound further. Future experimental work is necessary to fully elucidate the properties and potential applications of this compound.

References

Synthesis of 3-Cyanobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-cyanobutanoic acid, a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals. The document outlines both biocatalytic and traditional chemical approaches, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Biocatalytic Synthesis via Enzymatic Desymmetrization

The biocatalytic synthesis of chiral 3-substituted 4-cyanobutanoic acids through the desymmetrization of prochiral 3-substituted glutaronitriles represents a powerful and stereoselective approach. This method utilizes nitrilase enzymes, which selectively hydrolyze one of the two nitrile groups to a carboxylic acid, yielding an optically active product.[1][2][3]

A variety of nitrilases from different microbial sources have been screened for this transformation, demonstrating varying degrees of activity and enantioselectivity.[1] The choice of enzyme is critical and is dependent on the specific substrate and the desired enantiomer. For instance, nitrilases from Arabidopsis thaliana (AtNIT3) and Bradyrhizobium japonicum (BjNIT6402) have been shown to produce opposite enantiomers of 3-substituted 4-cyanobutanoic acids.[1]

General Experimental Workflow

The general workflow for the biocatalytic desymmetrization of a 3-substituted glutaronitrile (B146979) is depicted below.

References

Spectroscopic Data of 3-Cyanobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-cyanobutanoic acid, a bifunctional molecule of interest in organic synthesis and pharmaceutical research. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and established principles of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to provide a detailed analysis of its spectral characteristics.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and provide valuable insights into the molecule's structure.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~3.0-3.2 | Multiplet | 1H | CH |

| ~2.7-2.9 | Multiplet | 2H | CH₂ |

| ~1.4-1.6 | Doublet | 3H | CH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~175-180 | Quaternary | C=O |

| ~118-122 | Quaternary | C≡N |

| ~35-40 | Methylene (CH₂) | CH₂ |

| ~25-30 | Methine (CH) | CH |

| ~15-20 | Methyl (CH₃) | CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and nitrile functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2240-2260 | Medium, Sharp | C≡N stretch | Nitrile |

| 1700-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |

| 1400-1440 | Medium | O-H bend | Carboxylic Acid |

The O-H stretching vibration of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[1][2] The nitrile stretch is typically a sharp and easily identifiable peak in a relatively uncongested region of the spectrum.[1][2] The carbonyl stretch of the carboxylic acid will be a strong, sharp absorption.[1][2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Comments |

| 113 | [C₅H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 68 | [M - COOH]⁺ | Loss of the carboxyl group |

| 45 | [COOH]⁺ | Carboxyl cation |

| 41 | [CH₂=CH-C≡N]⁺ | Result of fragmentation and rearrangement |

The fragmentation of butanoic acids in mass spectrometry often involves cleavage adjacent to the carbonyl group.[3] For this compound, the loss of the methyl group and the entire carboxyl group are anticipated to be significant fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the prepared sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and the structure of the target molecule.

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Caption: Key structural features and their expected spectroscopic signals.

References

An In-depth Technical Guide on 3-Cyanobutanoic Acid (CAS: 108747-49-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-cyanobutanoic acid is limited. This guide compiles the available information and provides theoretical and comparative data based on general chemical principles and data for analogous compounds. All predicted data and hypothetical protocols are clearly marked.

Introduction

This compound, with the CAS number 108747-49-5, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile functional group. Its structure offers a versatile scaffold for chemical synthesis and potential applications in medicinal chemistry and materials science. The presence of two reactive centers, the electrophilic carbon of the nitrile and the acidic proton of the carboxylic acid, allows for a range of chemical transformations, making it an interesting building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the known properties, expected reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug development.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 108747-49-5 | AChemBlock[1], Key Organics[2] |

| Molecular Formula | C₅H₇NO₂ | AChemBlock[1] |

| Molecular Weight | 113.12 g/mol | AChemBlock[1] |

| IUPAC Name | This compound | AChemBlock[1] |

| SMILES | CC(C#N)CC(=O)O | ChemSynthesis[3] |

| Melting Point | Not available | ChemSynthesis[3] |

| Boiling Point | Not available | ChemSynthesis[3] |

| Density | Not available | ChemSynthesis[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Prediction |

Spectroscopic Data (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitrile groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |

| C-H (Alkyl) | 2980-2850 | Stretching |

| C≡N (Nitrile) | 2260-2240 | Stretching |

| C=O (Carboxylic acid) | 1725-1700 | Stretching |

| C-O (Carboxylic acid) | 1320-1210 | Stretching |

| O-H (Carboxylic acid) | 1440-1395 | Bending |

Source: Predicted based on general IR spectroscopy principles and data for butanoic acid and other nitriles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are estimates and can be influenced by the solvent.

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

| -COOH | singlet (broad) | 10-12 |

| -CH(CN)- | multiplet | 2.8-3.2 |

| -CH₂- | multiplet | 2.5-2.8 |

| -CH₃ | doublet | 1.3-1.5 |

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms.

| Carbon | Approximate Chemical Shift (ppm) |

| -COOH | 175-185 |

| -C≡N | 115-125 |

| -CH(CN)- | 25-35 |

| -CH₂- | 35-45 |

| -CH₃ | 15-25 |

Source: Predicted based on general NMR principles.

Mass Spectrometry (MS)

In a mass spectrum (e.g., using electrospray ionization), the molecular ion peak [M-H]⁻ would be expected at m/z 112.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylate anion.

Synthesis and Reactivity

Hypothetical Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential route involves the conjugate addition of a cyanide nucleophile to an α,β-unsaturated carboxylic acid.

Proposed Synthetic Route:

Caption: Hypothetical synthesis of this compound via Michael addition.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid in a suitable solvent such as an ethanol/water mixture.

-

Addition of Cyanide: Slowly add a solution of potassium cyanide (KCN) in water to the reaction mixture at room temperature. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours to allow for the conjugate addition to proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and neutralize any excess cyanide. Caution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity

This compound possesses two key functional groups that dictate its reactivity: the carboxylic acid and the nitrile.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of reactions typical for this functional group.[7][8][9][10][11]

Caption: General reactions of the carboxylic acid group in this compound.

Reactions of the Nitrile Group: The nitrile group can also be transformed into other functional groups.[12][13][14]

Caption: General reactions of the nitrile group in this compound.

Biological Activity and Relevance in Drug Development

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

However, the nitrile functional group is a well-recognized feature in medicinal chemistry.[15][16][17] The cyano group can act as a bioisostere for other functional groups, influence the pharmacokinetic properties of a molecule, and participate in interactions with biological targets.[17] It can form hydrogen bonds and other polar interactions, and in some cases, can act as a covalent warhead.[15]

Small carboxylic acids are also prevalent in biologically active molecules, often contributing to solubility and providing a key interaction point with protein targets.

Given its bifunctional nature, this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively modify either the carboxylic acid or the nitrile group allows for the generation of diverse molecular scaffolds for screening in drug discovery programs.

Conclusion

This compound is a chemical entity with potential as a versatile building block in organic synthesis. While specific experimental data on its physical properties and biological activity are lacking, its chemical reactivity can be reliably predicted based on its constituent functional groups. For researchers in drug development, this molecule represents an opportunity for the creation of novel chemical libraries. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. This compound 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]

- 2. keyorganics.net [keyorganics.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Khan Academy [khanacademy.org]

- 9. jackwestin.com [jackwestin.com]

- 10. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

3-cyanobutanoic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyanobutanoic acid, detailing its chemical identity, properties, and relevant synthetic methodologies. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is also known by several synonyms.[1] These alternative names are often encountered in literature and chemical databases.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 108747-49-5 .[2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H7NO2 | [1][2] |

| Molecular Weight | 113.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 108747-49-5 | [2][3] |

| SMILES | CC(C#N)CC(O)=O | [2] |

| Melting Point | n/a | [1] |

| Boiling Point | n/a | [1] |

| Density | n/a | [1] |

Experimental Protocols and Synthesis

Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in readily accessible literature. However, methods for the synthesis of related cyanobutanoic acid esters and keto-derivatives can provide valuable insights into potential synthetic strategies.

Synthesis of Related Cyano-Oxobutanoic Acid Esters

A patented method for the production of 4-cyano-3-oxobutanoic acid esters involves the reaction of a 4-halo-3-oxobutanoic acid ester with an alkali metal cyanide, such as sodium or potassium cyanide, in methanol.[4] This nucleophilic substitution reaction provides a route to introduce the cyano group.

Another approach describes the preparation of 3-oxobutanoic acid-2-nitrile ethyl ester, a key intermediate for the hypertension drug clevidipine (B1669171) butyrate.[5] This method utilizes a Lewis acid-catalyzed transesterification reaction between an acetoacetate (B1235776) and a hydroxyacetonitrile derivative.[5] The reaction avoids the use of highly reactive and hazardous diketene.[5]

Analytical Methods

The characterization of this compound and its derivatives typically involves standard analytical techniques. These include:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are used for purity assessment and quantification.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are employed for molecular weight determination and structural elucidation.

-

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O, O-H) moieties. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationship between the primary IUPAC name and its various identifiers.

Caption: Relationship between the IUPAC name and other identifiers for this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]

- 3. keyorganics.net [keyorganics.net]

- 4. JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester - Google Patents [patents.google.com]

- 5. CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google Patents [patents.google.com]

Data Presentation: pKa Values of 3-Cyanobutanoic Acid and Related Compounds

An In-Depth Technical Guide to the Theoretical pKa of 3-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental pKa of this compound. It delves into the underlying chemical principles governing its acidity, methods for pKa determination, and a comparative analysis with related compounds. This information is crucial for understanding the molecule's behavior in various chemical and biological systems, a key aspect of drug development and scientific research.

The acidity of a carboxylic acid is significantly influenced by the nature and position of substituents on its carbon chain. The following table summarizes the experimental pKa values for this compound and related molecules to provide a clear comparison.

| Compound | Substituent | Position of Substituent | pKa Value |

| Butanoic Acid | None | N/A | 4.82[1][2][3][4] |

| 2-Chlorobutanoic Acid | Chloro | 2 | 2.86[5][6] |

| 3-Chlorobutanoic Acid | Chloro | 3 | 4.05[5] |

| 4-Chlorobutanoic Acid | Chloro | 4 | 4.52[5] |

| This compound | Cyano | 3 | 4.44 |

| Theoretical this compound | Cyano | 3 | Prediction based on computational models |

Theoretical pKa Determination

While an experimental pKa for this compound is available, theoretical predictions are invaluable for understanding the electronic effects that determine acidity and for predicting the pKa of novel compounds without the need for synthesis and experimentation[7].

Computational Methods

The theoretical pKa of carboxylic acids can be predicted using various computational chemistry methods.[7] Density Functional Theory (DFT) is a commonly employed approach.[1] These methods often involve calculating the molecular properties of hydrogen-bonded complexes of the carboxylic acid, for example with ammonia.[8][9] Properties such as the O-H bond length, O-H bond stretching frequency, and the hydrogen-bond length and energy are calculated.[8][9] These calculated properties are then correlated with known pKa values of a series of similar carboxylic acids to establish a linear relationship.[8][9] This correlation can then be used to accurately predict the pKa of the target molecule.[8][9]

The Inductive Effect of the Cyano Group

The acidity of a carboxylic acid is largely determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[10][11] The cyano group (-C≡N) is a potent electron-withdrawing group.[8] When attached to the butanoic acid chain, it pulls electron density away from the carboxylic acid group through the inductive effect.[8] This dispersal of negative charge stabilizes the resulting carboxylate anion.[8][10][11] A more stable conjugate base corresponds to a stronger acid, and therefore a lower pKa value.[8][10][11]

The position of the electron-withdrawing group is critical, as the inductive effect diminishes rapidly with distance.[10][11][12] This is clearly illustrated by the pKa values of chloro-substituted butanoic acids. 2-chlorobutanoic acid (pKa = 2.86) is significantly more acidic than 3-chlorobutanoic acid (pKa = 4.05), which in turn is slightly more acidic than 4-chlorobutanoic acid (pKa = 4.52).[5][6][10][11] The experimental pKa of this compound (4.44) being lower than that of butanoic acid (4.82) confirms the electron-withdrawing effect of the cyano group at the 3-position.[1][2][3][4]

Experimental Protocols for pKa Determination

The pKa of a compound can be determined experimentally through several methods. Potentiometric titration is a precise and widely used technique.[13]

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the weak acid (this compound), while monitoring the pH of the solution with a calibrated pH meter.[13][14]

Detailed Methodology:

-

Preparation of Solutions:

-

Calibration of the pH Meter:

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[14][15]

-

If necessary, make the initial solution acidic (e.g., to pH 1.8-2.0) with the standardized HCl.[15]

-

Immerse the calibrated pH electrode into the solution.[14][15]

-

Begin the titration by adding small, precise volumes of the standardized NaOH solution.[14][15]

-

After each addition, allow the pH to stabilize and record the reading.[14] Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[15]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the resulting sigmoid curve.[7] At the half-equivalence point (where half of the acid has been neutralized), the pH of the solution is equal to the pKa of the acid.

-

Spectrophotometric Titration

An alternative method is UV/Vis spectrophotometry, which can be used if the compound has a chromophore near the ionization site, leading to different UV-Vis spectra for the protonated and deprotonated forms.[7][13] In this method, the absorbance of the solution is measured at various pH values, and the pKa is determined from the inflection point of the plot of absorbance versus pH.[7][16]

Visualization of the Inductive Effect

The following diagram illustrates the logical relationship between the electron-withdrawing cyano group and the increased acidity of this compound.

Caption: Inductive effect of the cyano group on the acidity of this compound.

References

- 1. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. homework.study.com [homework.study.com]

- 4. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. chembk.com [chembk.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. how a cyano group drastically impacts the pka | Filo [askfilo.com]

- 9. ymdb.ca [ymdb.ca]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. Which of the following has the lowest pKa value A 2 class 11 chemistry CBSE [vedantu.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

discovery and history of 3-cyanobutanoic acid

An In-depth Technical Guide on the Discovery and History of 3-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional molecule containing both a nitrile and a carboxylic acid group, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the , including its synthesis, physicochemical properties, and spectroscopic characterization. Due to the limited availability of detailed historical records and experimental data for this specific compound, this guide also draws upon information from closely related analogues to provide a broader context for its chemical behavior.

Introduction

This compound, also known as β-cyanobutyric acid, belongs to the class of cyanocarboxylic acids. The presence of both a nucleophilic nitrile group and an electrophilic carboxylic acid group within the same molecule imparts unique reactivity and makes it a valuable synthon. The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The carboxylic acid function can be converted to a variety of derivatives such as esters, amides, and acid chlorides. This dual functionality opens avenues for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to drug discovery and materials science.

Discovery and History

Detailed information regarding the initial discovery and historical development of this compound is not extensively documented in readily accessible scientific literature. However, its existence and synthesis have been cited in chemical databases, pointing to its preparation in the mid-20th century. A key reference for its synthesis is found in Organic Syntheses, Collective Volume 3, page 615, published in 1955.[1] Unfortunately, the specific details of this original synthesis are not widely available in digital formats.

The study of cyanocarboxylic acids, in general, has been driven by their utility in organic synthesis. The development of methods for their preparation has been an area of interest for chemists for many years, with various strategies emerging for the introduction of the cyano group into a carboxylic acid-containing framework.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce in the public domain. The following table summarizes the available and predicted properties for this compound and its isomers for comparative purposes.

| Property | This compound | 2-Cyanobutanoic Acid | 4-Cyanobutanoic Acid |

| CAS Number | 108747-49-5[2] | 6099-76-9 | 39201-33-7 |

| Molecular Formula | C₅H₇NO₂[1][2] | C₅H₇NO₂ | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol [1] | 113.11 g/mol | 113.11 g/mol |

| Melting Point | Not available | Not available | 36-38 °C |

| Boiling Point | Not available | Not available | 155-158 °C (at 10 mmHg) |

| Density | Not available | Not available | Not available |

| pKa (Predicted) | ~4.5 | ~2.6 | ~4.7 |

Note: Some of the data for 2- and 4-cyanobutanoic acid are from publicly available chemical databases and may be experimental or predicted.

Synthesis of this compound

While the specific historical synthesis protocol from Organic Syntheses remains elusive, a plausible modern synthetic approach can be conceptualized based on established organic chemistry principles. One common strategy for the synthesis of β-cyanocarboxylic acids involves the conjugate addition of a cyanide source to an α,β-unsaturated carboxylic acid or its ester derivative.

Conceptual Synthetic Pathway: Conjugate Addition

A likely synthetic route to this compound involves the Michael addition of a cyanide anion to crotonic acid or an ester thereof, followed by hydrolysis.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on the conceptual pathway described above. This is not a validated protocol and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

-

Crotonic acid ethyl ester

-

Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of Ethyl 3-cyanobutanoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid ethyl ester in ethanol.

-

Carefully add a stoichiometric amount of sodium cyanide to the solution. (Work in a well-ventilated fume hood and wear appropriate personal protective equipment).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-cyanobutanoate.

-

Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to this compound

-

To the purified ethyl 3-cyanobutanoate, add an excess of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

The product may be further purified by recrystallization or distillation under high vacuum.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted spectroscopic data based on the known chemical shifts and absorption frequencies of its functional groups.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (-CH₃) | ~1.4 | Doublet | 3H |

| H-2 (-CH₂) | ~2.6 | Doublet | 2H |

| H-3 (-CH) | ~3.0 | Multiplet | 1H |

| -COOH | ~10-12 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-4 (-CH₃) | ~20 |

| C-3 (-CH) | ~25 |

| C-2 (-CH₂) | ~40 |

| C-5 (-C≡N) | ~118 |

| C-1 (-COOH) | ~175 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (sp³) | 2980-2850 | Medium-Sharp |

| C≡N (Nitrile) | 2260-2240 | Medium, Sharp |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, Sharp |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis. While its early history is not well-documented, its chemical structure suggests significant utility in the construction of diverse and complex molecules. The lack of readily available experimental data highlights an opportunity for further research to fully elucidate its properties and expand its applications, particularly in the fields of medicinal chemistry and drug development. The hypothetical synthetic and characterization workflows provided in this guide offer a starting point for researchers interested in exploring the chemistry of this intriguing compound.

References

Methodological & Application

Synthesis of GABA Analogs from 3-Cyanobutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of γ-aminobutyric acid (GABA) analogs, specifically focusing on the conversion of 3-cyanobutanoic acid to 4-amino-3-methylbutanoic acid. This GABA analog is a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the reduction of the nitrile functionality of this compound. Two effective methods are presented: a chemical reduction using nickel(II) chloride and sodium borohydride (B1222165), and a catalytic hydrogenation. These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a class of compounds with significant therapeutic applications, including anticonvulsant, anxiolytic, and analgesic properties. The synthesis of novel GABA analogs is a key area of research in the development of new treatments for neurological and psychiatric disorders.

This compound is a readily available starting material that can be strategically utilized to synthesize β-substituted GABA analogs. The reduction of its nitrile group directly leads to the formation of 4-amino-3-methylbutanoic acid, a compound with potential biological activity and a useful scaffold for further chemical modification.

Synthesis Pathway

The primary transformation discussed is the reduction of the nitrile group in this compound to a primary amine, yielding 4-amino-3-methylbutanoic acid.

Caption: General synthetic pathway from this compound.

Experimental Protocols

Method A: Chemical Reduction with Nickel(II) Chloride and Sodium Borohydride

This method utilizes nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, for the reduction of the nitrile. To prevent the formation of secondary amine byproducts, the resulting primary amine is protected in situ with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

This compound

-

Methanol (B129727) (MeOH), anhydrous

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add nickel(II) chloride hexahydrate (0.1 eq) to the solution, followed by the portion-wise addition of sodium borohydride (7.0 eq) over 30 minutes, ensuring the temperature remains below 10 °C.

-

In situ Protection: After the addition of NaBH₄ is complete, add di-tert-butyl dicarbonate (2.0 eq) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Isolation of Boc-protected Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected 4-amino-3-methylbutanoic acid.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

-

Deprotection (Optional): To obtain the free amino acid, dissolve the purified Boc-protected product in a solution of HCl in a suitable solvent (e.g., dioxane or methanol) and stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure to yield 4-amino-3-methylbutanoic acid hydrochloride.

Method B: Catalytic Hydrogenation

This method employs a heterogeneous catalyst for the reduction of the nitrile group under a hydrogen atmosphere.

Materials:

-

This compound

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (Pd/C, 10 wt%) or Raney Nickel (Ra-Ni)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 mol% Pd/C or a slurry of Raney Nickel) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbutanoic acid.

-

Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-amino-3-methylbutanoic acid from this compound. Please note that yields are highly dependent on reaction scale and optimization.

| Parameter | Method A (Chemical Reduction) | Method B (Catalytic Hydrogenation) |

| Starting Material | This compound | This compound |

| Key Reagents | NiCl₂·6H₂O, NaBH₄, Boc₂O | Pd/C or Ra-Ni, H₂ |

| Solvent | Methanol | Methanol or Ethanol |

| Reaction Time | 15 hours | 12-24 hours |

| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Typical Yield | 70-85% (Boc-protected) | 60-80% |

| Purity | >95% after chromatography | >95% after recrystallization |

Characterization Data for 4-Amino-3-methylbutanoic Acid

-

Appearance: White to off-white solid.

-

Molecular Formula: C₅H₁₁NO₂

-

Molecular Weight: 117.15 g/mol

-

¹H NMR (D₂O, 400 MHz): δ 2.95-3.10 (m, 2H, -CH₂-NH₂), 2.20-2.40 (m, 3H, -CH- and -CH₂-COOH), 1.05 (d, J=6.8 Hz, 3H, -CH₃).

-

¹³C NMR (D₂O, 100 MHz): δ 180.1 (COOH), 48.5 (CH₂-NH₂), 38.2 (CH₂-COOH), 30.5 (CH), 17.8 (CH₃).

-

Mass Spectrometry (ESI+): m/z 118.0862 [M+H]⁺.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.

-

Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Catalytic hydrogenation should be performed in equipment designed for reactions under pressure. Ensure proper training and adherence to safety protocols for handling hydrogen gas.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-amino-3-methylbutanoic acid from this compound is a straightforward process that can be achieved through either chemical reduction or catalytic hydrogenation. The choice of method may depend on the available equipment and desired scale of the reaction. The protocols provided herein offer a solid foundation for researchers to produce this valuable GABA analog for further investigation in drug discovery and development programs.

Application Notes and Protocols: 3-Cyanobutanoic Acid as a Versatile Precursor for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-cyanobutanoic acid as a starting material for the preparation of a variety of nitrogen-containing heterocycles. The protocols detailed below are based on established chemical transformations and provide a framework for the synthesis of pyridones, piperidones, and dihydrouracils.

Synthesis of 3-Cyano-4-methyl-2-pyridone Derivatives

Application Note: 3-Cyano-2-pyridone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. While many syntheses of 3-cyano-2-pyridones exist, they often start from cyanoacetamide or malononitrile. This protocol outlines a plausible pathway for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone from this compound, proceeding through an esterification and subsequent cyclocondensation. This approach offers an alternative route to this important heterocyclic core.

Plausible Synthetic Pathway:

A plausible synthetic route involves the initial esterification of this compound, followed by a base-catalyzed cyclocondensation reaction.

Caption: Plausible pathway for 3-cyano-2-pyridone synthesis.

Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

Step 1: Esterification of this compound

-

To a solution of this compound (1.13 g, 10 mmol) in absolute ethanol (B145695) (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the mixture at reflux for 4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-cyanobutanoate.

Step 2: Cyclocondensation to 3-Cyano-6-hydroxy-4-methyl-2-pyridone

-

Dissolve ethyl 3-cyanobutanoate (1.41 g, 10 mmol) in ethanol (20 mL).

-

Add a solution of potassium hydroxide (B78521) (0.56 g, 10 mmol) in ethanol (10 mL).

-

Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 3-cyano-6-hydroxy-4-methyl-2-pyridone.

Quantitative Data:

| Step | Reactants | Reagents | Conditions | Product | Yield |

| 1 | This compound, Ethanol | H₂SO₄ | Reflux, 4h | Ethyl 3-Cyanobutanoate | ~85-95% (estimated) |

| 2 | Ethyl 3-Cyanobutanoate | KOH, Ethanol | Reflux, 6h | 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 56-79%[1][2] |

Synthesis of 3-Methyl-2-piperidone

Application Note: Piperidones are key structural motifs in many alkaloids and pharmacologically active compounds. A direct synthesis of substituted piperidones from readily available precursors is of significant interest. This protocol describes a hypothetical pathway for the synthesis of 3-methyl-2-piperidone from this compound via reduction of the nitrile group followed by lactamization.

Plausible Synthetic Pathway:

This proposed synthesis involves the reduction of the cyano group of this compound to a primary amine, followed by intramolecular cyclization (lactamization) of the resulting γ-amino acid.

Caption: Plausible pathway for 3-methyl-2-piperidone synthesis.

Experimental Protocol: Synthesis of 3-Methyl-2-piperidone

Step 1: Reduction of this compound

-

In a high-pressure autoclave, dissolve this compound (1.13 g, 10 mmol) in methanol (B129727) (50 mL).

-

Add Raney Nickel (approx. 1 g, catalyst) to the solution.

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Heat the reaction mixture to 100°C and stir for 12 hours.

-

After cooling and venting the autoclave, filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 4-amino-3-methylbutanoic acid.

Step 2: Lactamization to 3-Methyl-2-piperidone

-

Place the crude 4-amino-3-methylbutanoic acid in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask to 180-200°C.

-

Water will be eliminated, and the product, 3-methyl-2-piperidone, will begin to distill.

-

Collect the distillate and purify by vacuum distillation.

Quantitative Data:

| Step | Reactant | Reagents | Conditions | Product | Yield |

| 1 | This compound | H₂, Raney Ni | 100°C, 50 atm, 12h | 4-Amino-3-methylbutanoic Acid | High (estimated) |

| 2 | 4-Amino-3-methylbutanoic Acid | None | 180-200°C | 3-Methyl-2-piperidone | Moderate to High (estimated) |

Synthesis of 6-Methyl-5,6-dihydrouracil

Application Note: Dihydrouracils are a class of pyrimidine (B1678525) derivatives that are important in nucleotide metabolism and have been investigated for their potential as therapeutic agents. This protocol outlines a plausible synthesis of 6-methyl-5,6-dihydrouracil from this compound, based on the established reactivity of β-keto acids with urea (B33335). The initial step involves the decarboxylation of this compound to form a β-keto nitrile, which can then be hydrolyzed and cyclized.

Plausible Synthetic Pathway:

This proposed route involves the decarboxylative cyanation of a malonic acid derivative conceptually related to this compound's synthetic origin, or a direct condensation of a β-keto acid equivalent with urea. A more direct, albeit hypothetical, approach would be the direct condensation of 3-oxobutanoic acid (acetoacetic acid, which can be seen as a conceptual precursor to this compound via cyanation) with urea.

Caption: Plausible pathway for 6-methyl-5,6-dihydrouracil synthesis.

Experimental Protocol: Synthesis of 6-Methyl-5,6-dihydrouracil (from a conceptual precursor)

-

Dissolve finely powdered urea (1.33 moles) in a mixture of ethyl acetoacetate (B1235776) (1.23 moles), absolute ethanol (25 mL), and a few drops of concentrated hydrochloric acid.

-

Allow the mixture to stand in a desiccator over concentrated sulfuric acid until crystallization is complete.

-

Collect the crude β-uraminocrotonic ester.

-

Stir the crude ester into a solution of sodium hydroxide (2 moles) in water (1.2 L) at 95°C.

-

Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid.

-

The 6-methyluracil (B20015) will precipitate. To obtain the dihydrouracil, a subsequent reduction step would be necessary.

Quantitative Data (for the synthesis of 6-methyluracil):

| Step | Reactants | Reagents | Conditions | Product | Yield |

| 1 & 2 | Ethyl Acetoacetate, Urea | HCl, Ethanol, NaOH | Room temp, then 95°C | 6-Methyluracil | 71-77% |

Disclaimer: The provided protocols for the synthesis of 3-methyl-2-piperidone and 6-methyl-5,6-dihydrouracil from this compound are plausible routes based on established chemical principles. Experimental conditions would require optimization. The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone is based on analogous reactions and should be considered a starting point for experimental work. Researchers should conduct a thorough literature search for the most up-to-date and specific procedures. All experimental work should be carried out with appropriate safety precautions.

References

Application Note: A Detailed Experimental Protocol for Knoevenagel Condensation with 3-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for performing a Knoevenagel condensation reaction using 3-cyanobutanoic acid as the active methylene (B1212753) component. This reaction is a fundamental method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated carboxylic acids, which are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[1][2][3]

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene group) to a carbonyl group, followed by a dehydration reaction that results in the formation of a C=C double bond.[4] The reaction is typically catalyzed by a weak base, such as an amine.[5][6] While malonic acid and its esters are classic substrates, this protocol adapts the principles of the Knoevenagel-Doebner modification for use with this compound.[4] The presence of both a cyano and a carboxylic acid group on the active methylene compound influences its reactivity and the subsequent reaction conditions.

Reaction Mechanism and Workflow

The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product.[1][3][7]

A general workflow for this experimental protocol is outlined below:

Caption: Experimental workflow for the Knoevenagel condensation.

The mechanism of the Knoevenagel condensation involves three primary stages: deprotonation, nucleophilic addition, and elimination (dehydration).

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocol

This protocol describes the condensation of this compound with a generic aromatic aldehyde (e.g., benzaldehyde) using piperidine (B6355638) as a catalyst and toluene (B28343) as the solvent, with azeotropic removal of water.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Piperidine

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

-

Thin-layer chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and toluene (100 mL).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will commence and can be monitored in the side arm of the Dean-Stark trap.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete when water ceases to collect in the Dean-Stark trap (usually 2-4 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the piperidine catalyst.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Analysis: Dry the purified product under vacuum and determine the final yield. Characterize the product by its melting point, and record its ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure.

Quantitative Data Summary

The following table summarizes the suggested quantities of reagents for a typical reaction.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |

| This compound | 113.10 | 50 | 5.66 g | 1.0 |

| Benzaldehyde (example) | 106.12 | 50 | 5.31 g (5.1 mL) | 1.0 |

| Piperidine | 85.15 | 5 | 0.43 g (0.5 mL) | 0.1 |

| Toluene | - | - | 100 mL | - |

| 1 M Hydrochloric Acid | - | - | ~100 mL | - |

| Brine | - | - | 50 mL | - |

Note: The expected yield for this type of reaction is typically in the range of 70-90%, depending on the specific aldehyde used and the purity of the starting materials.

Safety and Handling

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Toluene is flammable and toxic; handle with care.

-

Piperidine is corrosive and has a strong odor; handle with care.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

This detailed protocol provides a robust starting point for researchers interested in utilizing this compound in Knoevenagel condensation reactions. Adjustments to the catalyst, solvent, and reaction temperature may be necessary to optimize the reaction for different aldehyde substrates.

References

- 1. purechemistry.org [purechemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for the Use of 3-Cyanobutanoic Acid in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction